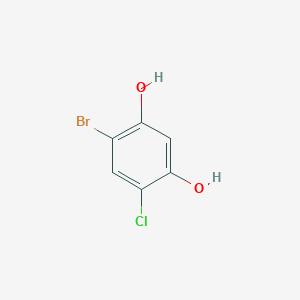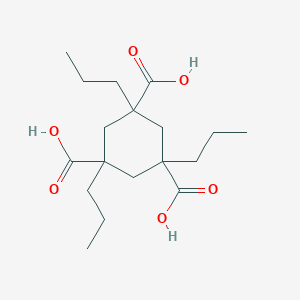
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic acid (TPTA) is a cyclic tricarboxylic acid. It is a white crystalline powder that is used in various scientific research applications. TPTA is synthesized from cyclohexanone and diethyl malonate via a Knoevenagel condensation reaction.
作用機序
The mechanism of action of 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid is not fully understood. However, it is believed to act as a chelating agent for metal ions, which can lead to a decrease in oxidative stress and inflammation. 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has also been shown to have neuroprotective properties, which may be due to its ability to inhibit the formation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has been shown to have antioxidant and neuroprotective properties. It has also been shown to inhibit the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease. 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has also been studied for its potential use as a corrosion inhibitor, as it has been shown to have good inhibitory activity against mild steel in acidic media.
実験室実験の利点と制限
One advantage of using 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has been shown to have a variety of potential applications in scientific research, including as a chelating agent for metal ions, a corrosion inhibitor, and a pharmaceutical intermediate. However, one limitation of using 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid. One area of interest is the development of 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid-based drugs for the treatment of Alzheimer's disease. Additionally, further research could be done to better understand the mechanism of action of 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid and its potential applications as a chelating agent for metal ions and a corrosion inhibitor. Finally, 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid could be studied for its potential use in other areas of scientific research, such as in the development of new materials or as a catalyst for chemical reactions.
合成法
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid is synthesized via a Knoevenagel condensation reaction between cyclohexanone and diethyl malonate. The reaction is catalyzed by piperidine and refluxed in ethanol for several hours. The resulting product is then purified by recrystallization from ethanol.
科学的研究の応用
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has been used in various scientific research applications, including as a chelating agent for metal ions, a corrosion inhibitor, and a pharmaceutical intermediate. 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have antioxidant and neuroprotective properties.
特性
CAS番号 |
129063-52-1 |
|---|---|
製品名 |
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic Acid |
分子式 |
C18H30O6 |
分子量 |
342.4 g/mol |
IUPAC名 |
1,3,5-tripropylcyclohexane-1,3,5-tricarboxylic acid |
InChI |
InChI=1S/C18H30O6/c1-4-7-16(13(19)20)10-17(8-5-2,14(21)22)12-18(11-16,9-6-3)15(23)24/h4-12H2,1-3H3,(H,19,20)(H,21,22)(H,23,24) |
InChIキー |
BDWSRDPGOKDJSS-UHFFFAOYSA-N |
SMILES |
CCCC1(CC(CC(C1)(CCC)C(=O)O)(CCC)C(=O)O)C(=O)O |
正規SMILES |
CCCC1(CC(CC(C1)(CCC)C(=O)O)(CCC)C(=O)O)C(=O)O |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)
![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)
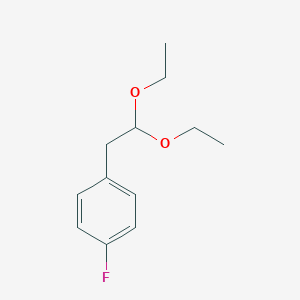
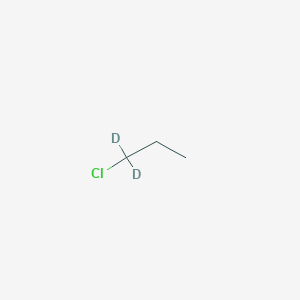
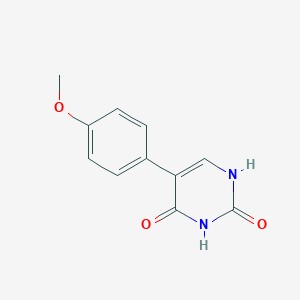

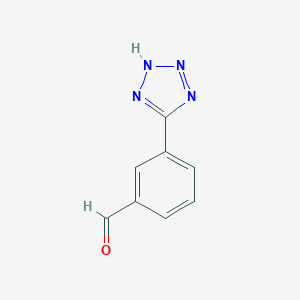


![3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B159848.png)

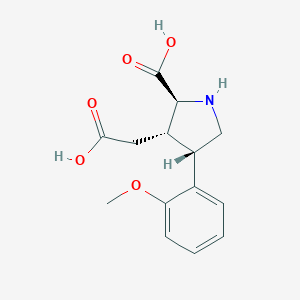
![3-Chloro-7-methylbenzo[d]isoxazole](/img/structure/B159855.png)
